molecular formula C12H17NO2 B1616031 3-Methylbutyl 2-aminobenzoate CAS No. 28457-05-8

3-Methylbutyl 2-aminobenzoate

Cat. No.: B1616031
CAS No.: 28457-05-8
M. Wt: 207.27 g/mol
InChI Key: YXMRIWCMMGEYBH-UHFFFAOYSA-N
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Description

3-Methylbutyl 2-aminobenzoate (CAS: Not explicitly provided in evidence; synonyms: Isoamyl anthranilate) is an ester derivative of 2-aminobenzoic acid (anthranilic acid) and 3-methylbutanol. It features an aromatic amine group and a branched alkyl ester chain. Synthesis typically involves reacting anthranilic acid or its chloride with 3-methylbutanol under acid catalysis. While direct physico-chemical data (e.g., melting point, solubility) are absent in the provided evidence, its analogs suggest moderate polarity and volatility, influenced by the branched alkyl chain.

Properties

CAS No.

28457-05-8

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-methylbutyl 2-aminobenzoate

InChI

InChI=1S/C12H17NO2/c1-9(2)7-8-15-12(14)10-5-3-4-6-11(10)13/h3-6,9H,7-8,13H2,1-2H3

InChI Key

YXMRIWCMMGEYBH-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)C1=CC=CC=C1N

Canonical SMILES

CC(C)CCOC(=O)C1=CC=CC=C1N

Other CAS No.

28457-05-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Chain Variations

The ester group’s structure significantly impacts properties and applications. Key analogs include:

Compound Name Molecular Formula CAS No. FEMA No. Key Applications/Properties Reference
3-Methylbutyl 2-aminobenzoate C₁₂H₁₇NO₂ - - Potential directing group in catalysis
Ethyl 2-aminobenzoate C₉H₁₁NO₂ 87-25-2 - Pharmaceutical intermediates
Phenethyl 2-aminobenzoate C₁₅H₁₅NO₂ 133-18-6 2859 Flavoring agent (fruity, honey-like)
Allyl 2-aminobenzoate C₁₀H₁₁NO₂ - - Polymerizable monomer
Linalyl 2-aminobenzoate C₁₇H₂₃NO₂ - - Fragrance (floral notes)

Key Observations:

  • Branching vs. This property may favor its use in catalysis over flavor/fragrance applications .
  • Aromatic vs. Aliphatic Alcohols: Phenethyl and linalyl esters (aromatic/terpene-derived alcohols) are prioritized in flavor/fragrance industries due to their pronounced odor profiles, whereas smaller alkyl analogs (ethyl, methyl) are more common in synthetic intermediates .

Functional Group Comparisons

  • Esters vs. Amides: Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (an amide), this compound’s ester group confers higher hydrolytic lability but greater volatility. Amides are preferred in drug design for stability, while esters may serve as prodrugs or transient directing groups .
  • Phosphonothioate Esters: describes a 3-methylbutyl phosphonothioate ester, highlighting the versatility of the 3-methylbutyl group in conferring lipophilicity, though this derivative is unrelated to aromatic amine chemistry .

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